
Tiemonium methylsulfate
Übersicht
Beschreibung
Tiemonium methylsulfate is a quaternary ammonium antimuscarinic agent with peripheral effects similar to those of atropine. It is chemically described as 4-(3-hydroxy-3-phenyl-3-(2-thienyl) propyl)-4-methyl morpholinium methylsulfate. This compound is primarily used as an antispasmodic drug to relieve visceral spasms in the gastrointestinal, biliary, urinary, and gynecological systems .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tiemonium methylsulfate involves the reaction of 4-methylmorpholine with 3-hydroxy-3-phenyl-3-(2-thienyl) propyl chloride, followed by methylation with methyl sulfate. The reaction is typically carried out in an aqueous medium under controlled temperature and pH conditions to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-capacity reactors and stringent quality control measures to ensure consistency and compliance with pharmaceutical standards .
Analyse Chemischer Reaktionen
Types of Reactions: Tiemonium methylsulfate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of degradation products.
Reduction: Reduction reactions are less common but can occur under certain conditions.
Substitution: The compound can undergo substitution reactions, particularly at the morpholinium ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Substitution reactions often involve nucleophiles like hydroxide ions.
Major Products Formed: The major products formed from these reactions include various degradation products, which can be analyzed using techniques like UPLC and molecular docking .
Wissenschaftliche Forschungsanwendungen
Medical Applications
Tiemonium methylsulfate is predominantly used in clinical settings to alleviate muscle spasms in the gastrointestinal tract, biliary system, uterus, and urinary bladder. Its therapeutic indications include:
- Gastrointestinal Disorders : Effective in treating conditions such as gastroenteritis, diarrhea, dysentery, and colitis.
- Biliary Conditions : Utilized for biliary colic and cholecystitis.
- Urological Applications : Prescribed for mild cystitis and spasmodic dysmenorrhea.
The compound's mechanism of action involves the blockade of muscarinic receptors, leading to reduced smooth muscle contractions and subsequent relief from pain associated with spasms .
Analytical Methods for Determination
Several analytical techniques have been developed to quantify this compound in pharmaceutical formulations and biological fluids:
Spectrophotometric Methods
Two notable spectrophotometric methods have been established for the determination of this compound:
- Oxidation Reaction Method : This method involves the oxidation of this compound with ammonium vanadate in a sulfuric acid medium, producing a measurable color change at 773 nm .
- Stability-Indicating Spectrophotometric Methods : These methods assess the stability of this compound by measuring its absorbance at specific wavelengths during degradation studies .
High-Performance Liquid Chromatography (HPLC)
Reversed-phase high-performance liquid chromatography has been validated for the rapid and sensitive quantification of this compound. This technique allows for the separation of the compound from other components in complex mixtures .
Molecular Docking Studies
Recent studies have employed molecular docking techniques to investigate the interaction between this compound and bovine serum albumin (BSA). The binding constants obtained indicate a strong affinity between the drug and BSA, suggesting implications for drug delivery and pharmacokinetics .
Interaction with Biological Macromolecules
A study focused on the interaction between this compound and BSA utilized fluorescence spectroscopy to determine binding constants at varying temperatures. The results indicated that hydrogen bonding plays a significant role in this interaction, which could influence the drug's efficacy and distribution in vivo .
Stability Studies
Research into the stability of this compound under photolytic conditions revealed its susceptibility to UV light, which could impact its therapeutic effectiveness if not properly stored . The degradation pathways were elucidated using advanced spectroscopic techniques.
Summary Table of Analytical Techniques
Technique | Description | Application |
---|---|---|
Spectrophotometry | Measures absorbance changes during oxidation reactions | Quantification in pharmaceutical forms |
High-Performance Liquid Chromatography | Separates this compound from other compounds | Rapid analysis in biological samples |
Molecular Docking | Simulates interactions with biological macromolecules | Understanding pharmacokinetics |
Stability-Indicating Methods | Assesses degradation under various conditions | Ensures drug stability |
Wirkmechanismus
Tiemonium methylsulfate exerts its effects by blocking the binding of acetylcholine to muscarinic cholinergic receptors at neuroeffector sites on smooth muscle. This action prevents the effects of acetylcholine, leading to the relaxation of smooth muscle and relief from spasms. The compound strengthens calcium bonding with phospholipids and proteins, stabilizing the cell membrane of the gastrointestinal tract .
Vergleich Mit ähnlichen Verbindungen
Atropine: Both tiemonium methylsulfate and atropine are antimuscarinic agents with similar peripheral effects.
Hyoscine butylbromide: Another antispasmodic drug used for similar indications.
Dicyclomine: Used to treat irritable bowel syndrome and other gastrointestinal disorders.
Uniqueness: this compound is unique in its specific binding affinity and the strength of its calcium bonding with phospholipids and proteins, which enhances its stabilizing effect on cell membranes. This property makes it particularly effective in treating visceral spasms .
Biologische Aktivität
Tiemonium methylsulfate (TMS) is a quaternary ammonium compound classified as an antimuscarinic agent, primarily used for its antispasmodic properties. This compound exhibits a mechanism of action similar to atropine, targeting muscarinic receptors in smooth muscle tissues, thereby alleviating visceral spasms associated with various gastrointestinal and urological conditions. This article delves into the biological activity of TMS, supported by research findings, data tables, and case studies.
This compound operates by blocking the action of acetylcholine at muscarinic cholinergic receptors. This inhibition prevents the contraction of smooth muscles in the gastrointestinal tract, biliary system, uterus, and urinary bladder. Unlike other antispasmodics such as papaverine, TMS shows a unique interaction profile with various receptors:
- Cholinergic Receptors : TMS competitively antagonizes cholinergic stimulation, reducing muscle contractions.
- Histamine H1 Receptors : It exhibits some affinity for these receptors, which may contribute to its broader antispasmodic effects.
- Calcium Binding : TMS enhances the binding of calcium ions to membrane phospholipids, stabilizing cell membranes and further inhibiting spasms .
Pharmacokinetics
TMS is administered orally or via injection and is known for its rapid onset of action. Studies indicate that it can effectively reduce symptoms in conditions such as:
- Gastroenteritis
- Dysentery
- Biliary colic
- Spasmodic dysmenorrhea
The drug is typically well-tolerated; however, discontinuation must be managed carefully to avoid complications such as agranulocytosis .
Binding Affinity Studies
Recent studies have explored the interactions between TMS and bovine serum albumin (BSA) using fluorescence and UV-visible spectroscopy. The binding constants were calculated, revealing a strong affinity between TMS and BSA, indicating that TMS can effectively bind to plasma proteins, which may influence its therapeutic efficacy:
- Binding Constants : High binding constants suggest a robust interaction with BSA.
- Thermodynamic Parameters : The negative Gibbs free energy () indicates spontaneous binding, while positive enthalpy () suggests hydrogen bonding plays a significant role .
Parameter | Value |
---|---|
Binding Constant (K) | 10.922 kcal/mol |
Gibbs Free Energy () | Negative |
Enthalpy () | Positive |
Case Studies
In clinical settings, TMS has been evaluated against glucagon in patients experiencing acute abdominal pain. A study indicated that 0.5 mg of TMS provided comparable relief to glucagon without significant adverse effects . Furthermore, its use in treating gastrointestinal disorders has been documented extensively in pharmacological literature.
Spectroscopic Analysis
A UV-spectroscopic method has been developed for estimating TMS concentrations in pharmaceutical preparations. The maximum absorbance was observed at 234 nm, adhering to Beer’s law within specified concentration limits. This method offers high accuracy and reproducibility for quality control in pharmaceutical formulations .
Eigenschaften
IUPAC Name |
3-(4-methylmorpholin-4-ium-4-yl)-1-phenyl-1-thiophen-2-ylpropan-1-ol;methyl sulfate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24NO2S.CH4O4S/c1-19(11-13-21-14-12-19)10-9-18(20,17-8-5-15-22-17)16-6-3-2-4-7-16;1-5-6(2,3)4/h2-8,15,20H,9-14H2,1H3;1H3,(H,2,3,4)/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPOKDEDHVLJMIJ-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1(CCOCC1)CCC(C2=CC=CC=C2)(C3=CC=CS3)O.COS(=O)(=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27NO6S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40983580 | |
Record name | 4-[3-Hydroxy-3-phenyl-3-(thiophen-2-yl)propyl]-4-methylmorpholin-4-ium methyl sulfate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40983580 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
429.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6504-57-0 | |
Record name | Tiemonium methosulfate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6504-57-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tiemonium methylsulfate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006504570 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-[3-Hydroxy-3-phenyl-3-(thiophen-2-yl)propyl]-4-methylmorpholin-4-ium methyl sulfate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40983580 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-[3-hydroxy-3-phenyl-3-(2-thienyl)propyl]-4-methylmorpholinium methyl sulphate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.715 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TIEMONIUM METHYLSULFATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8PYN0UZM30 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.